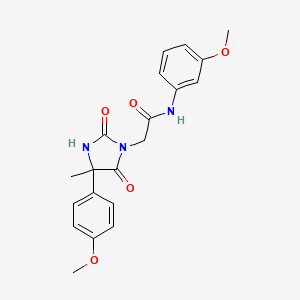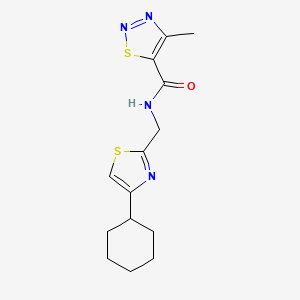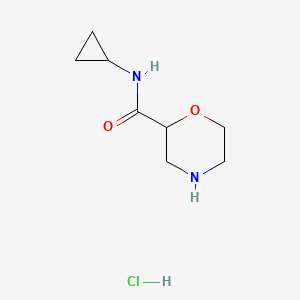
N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to the one often involves multiple steps, utilizing mild reaction conditions to achieve high yields. For example, the synthesis of novel acetamide derivatives demonstrates a facile approach, yielding significant products that exhibit biological activities, such as hypoglycemic effects in animal models (Nikaljea, Choudharia, & Une, 2012).
Molecular Structure Analysis
The crystal structure analysis of related compounds reveals detailed insights into the molecular arrangement and interactions, such as the planarity of the imidazolidine-2,4-dione system and specific dihedral angles between functional groups, contributing to the compound's overall structural stability through various intra- and intermolecular interactions (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
Chemical Reactions and Properties
Compounds with this structure can undergo various chemical reactions, including hydrogenation processes that transform functional groups, affecting their chemical properties and potential applications. For instance, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide showcases the alteration of functional groups to achieve desired outcomes (Qun-feng, 2008).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research by Sethusankar et al. (2002) on a related compound, 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, focuses on its crystal structure, revealing that the imidazolidine-2,4-dione system is essentially planar. This study provides insights into the molecular structure and interactions, such as C-H.O and N-H.O interactions, which are crucial for understanding the compound's properties and potential applications in material science and drug design (Sethusankar, Thennarasu, Velmurugan, & Moon, 2002).
Novel Syntheses and Biological Activities
Another area of research involves the design and synthesis of novel compounds with potential therapeutic applications. For instance, Nikalje et al. (2012) reported the synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-Nsubstituted acetamide derivatives, which were evaluated for their hypoglycemic activity in animal models. This work highlights the potential of such compounds in developing new treatments for diabetes (Nikalje, Choudharia, & Une, 2012).
Antimicrobial and Anti-inflammatory Applications
Further research by Koppireddi et al. (2013) into N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives demonstrated significant anti-inflammatory and antioxidant activities. Such findings are crucial for the development of new drugs with fewer side effects for treating chronic conditions like inflammation and oxidative stress-related diseases (Koppireddi et al., 2013).
Anticancer Research
Additionally, Al-Sanea et al. (2020) explored 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for their anticancer activities, highlighting the potential of such compounds in oncology. The study reported that one compound exhibited cancer cell growth inhibition against several cancer cell lines, indicating the possibility of developing new anticancer agents based on this chemical framework (Al-Sanea, Parambi, Shaker, et al., 2020).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-20(13-7-9-15(27-2)10-8-13)18(25)23(19(26)22-20)12-17(24)21-14-5-4-6-16(11-14)28-3/h4-11H,12H2,1-3H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNFMHZHUFWKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)


![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)



![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)
![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)


![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)
![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)